molecular formula C8H5BrF2O B029710 2-Bromo-2',4'-difluoroacetophenone CAS No. 102429-07-2

2-Bromo-2',4'-difluoroacetophenone

Cat. No. B029710
M. Wt: 235.02 g/mol
InChI Key: CSGDTHXBRAAOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of related compounds like 2-Bromo-2′,4′-dichloroacetophenone has been achieved through steps including bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, yielding a 70% return (Yang Feng-ke, 2004).
  • 4-(2',4'-Difluorophenyl)acetophenone, a related compound, was synthesized via the Suzuki cross-coupling method from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone. This method achieved a high yield of 98.7% (Deng Ji-hua, 2008).

Molecular Structure Analysis

  • The structure of these compounds has been confirmed using techniques like 1H NMR, 13C NMR, and IR spectra analysis. Such methods provide detailed insights into the molecular structure and arrangement of atoms within the compound.

Chemical Reactions and Properties

  • Compounds like α-Bromo-4-(difluoromethylthio)acetophenone have been studied for their reactivity, with successful synthesis and characterization of S- and N-substituted azaheterocycles containing specific phenyl fragments (A. Demchenko et al., 2004).

Physical Properties Analysis

  • The physical properties such as relative density, refractive index, boiling point, and melting point of related bromoacetophenone derivatives have been measured, providing a comprehensive understanding of their physical characteristics (Yang Feng-ke, 2004).

Chemical Properties Analysis

  • The chemical properties, including reactivity with other compounds and stability under various conditions, are key aspects that have been explored in research. For instance, bromofluoroacetophenone derivatives have been investigated for their ability to cleave DNA upon excitation, demonstrating their chemical reactivity (P. Wender & R. Jeon, 2003).

Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates 2-Bromo-2',4'-difluoroacetophenone is widely utilized in organic synthesis, particularly in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds, thereby facilitating the synthesis of complex organic structures. For instance, its application in the Suzuki coupling reaction has been explored for the synthesis of 4′-alkyl-2′-hydroxyacetophenones, crucial intermediates in the development of lipoflavonoids. These compounds have superior biological effects due to increased bioavailability resulting from enhanced incorporation into lipid bilayer membranes (Pouget et al., 2013). Additionally, its involvement in the synthesis of pesticide intermediates, such as 2-cyanomethyl-4-(2’,6’-difluorophenyl)thiazole, further highlights its importance in the pharmaceutical industry (Yang Peng, 2007).

Nucleophilic Substitution Reactions 2-Bromo-2',4'-difluoroacetophenone serves as a reactive electrophile in nucleophilic substitution reactions, enabling the formation of various heterocyclic compounds that are of significant interest in medicinal chemistry. Computational studies have provided insights into the reactivity of this compound with nucleophiles, such as imidazole, offering a deeper understanding of the mechanisms underlying these reactions (Erdogan & Erdoğan, 2019).

Biofield Energy Treatment Studies Interestingly, the impact of biofield energy treatment on the physical, thermal, and spectral properties of related bromoacetophenone derivatives has been investigated. Such studies explore the potential modifications in molecular structure and behavior resulting from non-physical manipulation, suggesting novel approaches to altering chemical compound characteristics for specific applications (Trivedi et al., 2015).

Photoinduced DNA Cleavage Compounds structurally related to 2-Bromo-2',4'-difluoroacetophenone, such as bromofluoroacetophenone derivatives, have been studied for their ability to cleave DNA upon irradiation. These studies have implications for the development of novel photonucleases, which could have applications in gene therapy and molecular biology research (Wender & Jeon, 2003).

Safety And Hazards

2-Bromo-2’,4’-difluoroacetophenone is classified as a flammable solid and can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in dust or mist, and wearing protective equipment .

properties

IUPAC Name

2-bromo-1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDTHXBRAAOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378933
Record name 2-Bromo-2',4'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2',4'-difluoroacetophenone

CAS RN

102429-07-2
Record name 2-Bromo-2',4'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Brom-2',4'-difluoracetophenon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1,3-Difluorobenzene (100.0 g, 877 mmol) was added to a solution of bromoacetyl bromide (177.0 g, 870 mmol) and aluminum chloride (118.6 g, 890 mmol) in DCM (50 mL) at about 10-15° C. The reaction was then mixed at about 32° C. for about 2 h and then cooled and then added to 3N HCl (650 mL) at about 5-11° C. The solution was warmed to ambient temperature and the product was extracted with pentane (400 mL). The pentane was washed with pH 7 NaCl buffer, concentrated and filtered to afford the title compound (190.1 g, 91%). 1H NMR (DMSO-d6) δ 8.01 (m, 1 H), 7.46 (m, 1 H), 7.27 (m, 1 H), 4.82 (s, 2 H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
118.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step Two
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.